molecular formula C14H13Cl B3052867 (2-Chloro-2-phenylethyl)benzene CAS No. 4714-14-1

(2-Chloro-2-phenylethyl)benzene

Cat. No. B3052867
CAS RN: 4714-14-1
M. Wt: 216.7 g/mol
InChI Key: UVROAJFELBNMRA-UHFFFAOYSA-N
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Description

“(2-Chloro-2-phenylethyl)benzene”, also known as “2-Phenylethyl chloride”, is a chemical compound with the linear formula C6H5CH2CH2Cl . It has a molecular weight of 140.61 . This compound is a versatile starting material for the synthesis of various compounds, such as the anticoagulant drug chloroquanol .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-2-phenylethyl)benzene” can be represented by the formula C8H9Cl . The InChI key for this compound is MNNZINNZIQVULG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(2-Chloro-2-phenylethyl)benzene” has a molecular weight of 140.61 . It has a density of 1.052g/cm³ , a melting point of -60℃ , a boiling point of 198.2 °C at 760 mmHg , and a refractive index of 1.611 . Its solubility in water is 0.1 g/L at 20 °C .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism Studies

The compound (2-Chloro-2-phenylethyl)benzene is used in the synthesis of the 14C-labelled soluble guanylate cyclase activator cinaciguat (BAY 58-2667) for pharmacokinetic and drug metabolism studies. Tritiated versions are synthesized for elucidating the mode of action, and stable labelled compounds are used in bio-analytical studies through quantitative mass spectrometry (Seidel & Pleiss, 2010).

ESR Study in Irradiated Benzene Derivatives

This compound's derivatives, such as benzene and its mono- and di-substituted derivatives (e.g., chlorobenzene, benzoic acid), have been studied using Electron Spin Resonance (ESR) to measure their spectra upon irradiation. These studies aid in understanding the radical formation upon hydrogen addition to the benzene ring (Ohnishi, Tanei & Nitta, 1962).

Synthesis and Molecular Structure Analysis

(2-Chloro-2-phenylethyl)benzene is involved in the synthesis and resolution of asymmetrical bidentate compounds. These studies contribute to the understanding of molecular structures and reactions of benzene derivatives, such as in the synthesis of [(S), (S)]-(+)589-{2-[1-(dimethylamino)ethyl]phenyl-C1,N}[1-(dimethylarsino)-2-(methylphenylphosphino)benzene-As,P]palladium(II) hexafluorophosphate (Doyle, Salem & Willis, 1995).

Optical Non-Linearity Studies

Research on phenylethynyl substituted benzenes, including those with (2-Chloro-2-phenylethyl)benzene structures, have shown that their third-order optical non-linearity increases with the participation of π-conjugation. This is significant in the field of materials science, particularly for the development of new materials with unique optical properties (Kondo, Yasuda, Sakaguchi & Miya, 1995).

Catalysis and Reaction Mechanisms

This compound is also involved in reactions as a catalyst, such as in the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes. These reactions are pivotal in understanding catalytic processes and reaction mechanisms in organic chemistry (Mbuvi & Woo, 2009).

properties

IUPAC Name

(1-chloro-2-phenylethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVROAJFELBNMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-2-phenylethyl)benzene

CAS RN

4714-14-1
Record name NSC 93
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC93
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-chloro-2-phenylethyl)benzene
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Synthesis routes and methods

Procedure details

Following the general procedure of Example I, 236 mmols of distilled styrene were reacted with 25 mmols of distilled aniline in 30 mL of acetonitrile and in the presence of 38 mmols of concentrated HCl and 2.5 mmols of cuprous oxide. The process resulted in a 66.7% yield of 2-chloro-1,2-diphenylethane.
Quantity
236 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step Two
Name
Quantity
38 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous oxide
Quantity
2.5 mmol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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